molecular formula C23H19ClN4O3S B11679236 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679236
M. Wt: 466.9 g/mol
InChI Key: DSWAYECYGHYVGE-BRJLIKDPSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both the benzimidazole and dihydroxyphenyl moieties enhances its biological activity compared to similar compounds .

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4O3S/c24-17-6-2-1-5-16(17)13-28-19-8-4-3-7-18(19)26-23(28)32-14-22(31)27-25-12-15-9-10-20(29)21(30)11-15/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+

InChI Key

DSWAYECYGHYVGE-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)O)O)Cl

Origin of Product

United States

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